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molecular formula C8H14O2 B3431435 Isobutyl methacrylate CAS No. 9011-15-8

Isobutyl methacrylate

Cat. No. B3431435
M. Wt: 142.20 g/mol
InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05976527

Procedure details

is added within 3 hours at 80° C. Thereafter a solution of 10 g of methacrylamide and 0.6 g of the sodium salt of 4,4'-azobis-(4-cyanovaleric acid) in 300 ml of water and a monomer mixture consisting of 50 g of ethyl acrylate and 45 g of glycidyl methacrylate are added simultaneously. After stirring for 60 minutes at 80° C. one obtains a coagulate-free dispersion with a solid content of 20%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
45 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](N)(=O)C(C)=C.[Na].N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O.C(OCC)(=O)C=C.[C:35]([O:40][CH2:41][CH:42]1O[CH2:43]1)(=[O:39])[C:36]([CH3:38])=[CH2:37]>O>[C:35]([O:40][CH2:41][CH:42]([CH3:43])[CH3:1])(=[O:39])[C:36]([CH3:38])=[CH2:37] |^1:6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Five
Name
Quantity
45 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 60 minutes at 80° C. one
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added within 3 hours at 80° C
Duration
3 h
ADDITION
Type
ADDITION
Details
are added simultaneously
CUSTOM
Type
CUSTOM
Details
obtains a coagulate-free dispersion with a solid content of 20%

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C(=C)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05976527

Procedure details

is added within 3 hours at 80° C. Thereafter a solution of 10 g of methacrylamide and 0.6 g of the sodium salt of 4,4'-azobis-(4-cyanovaleric acid) in 300 ml of water and a monomer mixture consisting of 50 g of ethyl acrylate and 45 g of glycidyl methacrylate are added simultaneously. After stirring for 60 minutes at 80° C. one obtains a coagulate-free dispersion with a solid content of 20%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
45 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](N)(=O)C(C)=C.[Na].N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O.C(OCC)(=O)C=C.[C:35]([O:40][CH2:41][CH:42]1O[CH2:43]1)(=[O:39])[C:36]([CH3:38])=[CH2:37]>O>[C:35]([O:40][CH2:41][CH:42]([CH3:43])[CH3:1])(=[O:39])[C:36]([CH3:38])=[CH2:37] |^1:6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Five
Name
Quantity
45 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 60 minutes at 80° C. one
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added within 3 hours at 80° C
Duration
3 h
ADDITION
Type
ADDITION
Details
are added simultaneously
CUSTOM
Type
CUSTOM
Details
obtains a coagulate-free dispersion with a solid content of 20%

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C(=C)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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